Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

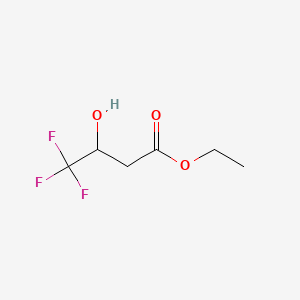

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEDFBKLJILTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958382 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-30-5 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is a colorless liquid with a fruity odor. guidechem.com Its key physical and chemical properties are summarized in the table below. guidechem.comnih.gov The compound's structure, featuring a hydroxyl group and a trifluoromethyl moiety, makes it a valuable intermediate in various chemical reactions. guidechem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 372-30-5 | guidechem.comnih.govsynquestlabs.comsigmaaldrich.comequationchemical.comechochemical.com |

| Molecular Formula | C₆H₉F₃O₃ | guidechem.comnih.govsynquestlabs.com |

| Molecular Weight | 186.13 g/mol | guidechem.comnih.gov |

| Density | 1.28 g/mL | guidechem.com |

| Boiling Point | 90 °C (at 50 torr) | guidechem.com |

| Melting Point | 23 °C | guidechem.com |

| Flash Point | 85.6 °C | guidechem.com |

| Refractive Index | 1.374 | guidechem.com |

Synthesis

The primary route for producing enantiomerically pure Ethyl 3-hydroxy-4,4,4-trifluorobutyrate involves the asymmetric reduction of its corresponding ketone, ethyl 4,4,4-trifluoroacetoacetate. nih.govresearchgate.net This transformation is often accomplished using biocatalysts, such as whole cells of microorganisms or isolated enzymes, which can provide high stereoselectivity.

A notable example is the use of the yeast Saccharomyces uvarum SW-58. nih.gov Whole cells of this yeast have been successfully applied in an aqueous-organic solvent biphasic system to reduce ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.govresearchgate.net This biocatalytic approach is highly efficient, achieving high conversion rates and enantiomeric excess. nih.gov The use of a biphasic system, with dibutyl phthalate (B1215562) as the organic phase, was found to be optimal, balancing biocompatibility with the partitioning of the substrate and product. nih.govresearchgate.net

Applications and Synthetic Utility in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has highlighted the importance of chiral building blocks like ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Its structure is a key component in the synthesis of several significant therapeutic agents.

The trifluoromethyl-containing chiral alcohol structure is a key feature in a new generation of antidepressant drugs.

Befloxatone : The (R)-enantiomer of this compound is a crucial precursor for the synthesis of Befloxatone. The chemical structure of Befloxatone is (5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-2-oxazolidinone. nih.govwikipedia.org The "(3R)-4,4,4-trifluoro-3-hydroxybutoxy" side chain is derived directly from this chiral building block. Befloxatone is a potent, reversible, and selective inhibitor of monoamine oxidase-A (MAO-A), a validated target for treating depression. nih.gov

S-Duloxetine : While not a direct synthesis from the trifluorinated compound, the synthesis of the blockbuster antidepressant S-Duloxetine relies on analogous chiral hydroxy esters. For instance, yeasts such as Rhodosporidium toruloides and Candida viswanathii are used in the production of key chiral alcohol intermediates for S-Duloxetine, demonstrating the importance of this structural motif in antidepressant synthesis.

The utility of this compound and its analogs extends beyond antidepressants to other classes of bioactive molecules. The introduction of fluorine is a common strategy in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. sciencedaily.com

Antidiabetic Agents : The synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes, showcases the utility of related fluorinated ketoesters. sciencedaily.com The process involves the asymmetric reduction of a β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, to generate a chiral β-hydroxy acid, which is a core component of the final drug. nih.govsciencedaily.com This highlights the value of the chiral β-hydroxy ester scaffold in creating complex pharmaceuticals.

Other Fluorinated Heterocycles : Fluorinated building blocks are fundamental to creating a wide array of bioactive compounds. For example, ethyl 4,4,4-trifluoroacetoacetate is a starting material for novel fluorinated 7-hydroxycoumarin derivatives, which are being investigated for various biological activities. nih.gov Similarly, the synthesis of fluoro-substituted 3(2H)-furanones, which are important pharmaceutical scaffolds, can be achieved from related fluorinated diketones. researchgate.net

The stereocontrolled synthesis of complex molecules is a cornerstone of modern drug discovery and agrochemical development. nih.gov Chiral fluorinated compounds are particularly sought after due to the profound impact of fluorine on biological activity. nih.gov

Chiral Pharmaceuticals : As demonstrated with Befloxatone, the enantiomerically pure forms of this compound are directly incorporated into the final structure of chiral drugs. The synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates, which have potential antiviral and antibacterial properties, also relies on fluorinated building blocks and highlights the modular approach to creating new drug candidates. wikipedia.org

Fluorinated Agrochemicals : The agrochemical industry heavily relies on fluorinated compounds, with over 50% of recently launched pesticides containing fluorine. nih.gov The trifluoromethyl group is particularly prevalent. nih.govnih.gov While a direct example of an agrochemical synthesized from this compound is not prominently documented, its precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a key building block. It is used in cyclocondensation reactions to construct trifluoromethylpyridine (TFMP) rings, which are core structures in numerous herbicides and insecticides, such as the herbicide Pyroxsulam. nih.govjst.go.jp

Role in the Synthesis of Chiral Building Blocks

This compound is not just an intermediate for a final product but also serves as a starting point for the synthesis of other valuable chiral building blocks. Its three distinct functional groups (ester, secondary alcohol, and trifluoromethyl group) can be selectively modified to generate a diverse range of new chiral synthons.

This strategic potential is exemplified in the enantioselective synthesis of 4-fluoroisochromanones, where a chiral catalyst is used to generate lactones containing fluorine-bearing stereogenic centers. researchgate.net This process demonstrates how a simple olefin can be transformed into a more complex chiral structure, a principle that applies to the further elaboration of this compound. The development of new synthetic methods facilitates the production of complex chiral drug candidates, with the ultimate goal being the synthesis of homochiral compounds from non-chiral materials using chiral catalysts. nih.gov

Green Chemistry and Sustainable Synthesis Applications

The increasing focus on environmental sustainability in chemical manufacturing has driven the development of green chemistry processes. The synthesis of this compound is an area where biocatalysis offers a significantly more sustainable alternative to traditional chemical methods.

Biocatalytic methods, particularly the use of whole-cell microorganisms or isolated enzymes, provide highly efficient and environmentally benign routes to enantiomerically pure chiral alcohols.

Asymmetric Reduction of Ketoesters : The asymmetric reduction of the precursor ethyl 4,4,4-trifluoroacetoacetate is a well-studied green method for producing (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate. nih.gov Research has demonstrated the successful application of whole cells of Saccharomyces uvarum as a biocatalyst for this transformation. nih.gov This process avoids the use of heavy metal catalysts and harsh reducing agents common in traditional organic synthesis.

Optimized Bioprocesses : Studies have focused on optimizing these biocatalytic reactions to maximize yield and enantiomeric excess. Key factors investigated include pH, temperature, and the use of biphasic (aqueous-organic) solvent systems. nih.gov An aqueous-organic solvent system can improve the efficiency of the bioconversion, leading to high product concentrations (up to 54.6 g/L) in the organic phase without the need for adding expensive co-enzymes like NADPH. nih.gov This significantly reduces both cost and the environmental impact of the synthesis.

Table of Research Findings on Biocatalytic Synthesis

| Precursor | Biocatalyst | Product | Key Findings | Conversion / Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | (R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Optimized biphasic system (dibutylphthalate-water) enhances efficiency and product concentration. | 85.0% conversion | 85.2% ee | nih.gov |

| Ethyl 4-chloroacetoacetate | Saccharomyces cerevisiae | (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Use of Amberlite resin for slow substrate release reduces inhibition and hydrolysis, improving yield and purity. | 84% yield | 93% ee | researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli with carbonyl reductase (CgCR) | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) | Efficient transformation in an organic-deep eutectic solvent-water system. | ≥90% yield | >99% ee | mdpi.com |

Table of Mentioned Compounds

A Comprehensive Review of this compound

This compound is a fluorinated organic compound recognized for its utility as a chiral building block in advanced organic synthesis. researchgate.netnih.gov The presence of a trifluoromethyl group can significantly alter the biological activity of molecules, making this compound and its derivatives of great interest in the pharmaceutical and agrochemical industries. nih.govmdpi.com This article details the properties and synthesis of this compound, with a specific focus on its role in biocatalytic processes that feature efficient cofactor recycling for industrial applications.

Derivatives and Analogues of Ethyl 3 Hydroxy 4,4,4 Trifluorobutyrate

Related Trifluorinated Beta-Hydroxy Esters

Trifluorinated β-hydroxy esters are a significant class of organic compounds, valued for their role as building blocks in the synthesis of more complex, biologically active molecules. The presence of fluorine can significantly alter the physical and chemical properties of a molecule, often enhancing its metabolic stability and bioactivity. nih.gov The synthesis of these esters can be achieved through various methods, including enantioselective reactions that yield specific stereoisomers.

One notable method is the Reformatsky-type reaction of ethyl iodofluoroacetate with ketones, which can produce α-fluoro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.org While not identical to ethyl 3-hydroxy-4,4,4-trifluorobutyrate, these related compounds share the core β-hydroxy ester structure and the presence of fluorine, highlighting a broader chemical family with significant synthetic potential. rsc.orgresearchgate.net The synthesis of medium-chain-length β-hydroxy esters via the Reformatsky reaction has also been described, showcasing the versatility of this reaction for creating a range of hydroxyalkanoate derivatives. researchgate.net Furthermore, the reaction of α-diazo-β-hydroxy esters with boron trifluoride etherate represents another pathway to generate a variety of functionalized ester products. acs.orgrsc.orgrsc.org

Trifluorinated Beta-Keto Esters as Precursors (e.g., Ethyl 4,4,4-trifluoroacetoacetate)

A primary and crucial precursor for the synthesis of this compound is its corresponding β-keto ester, ethyl 4,4,4-trifluoroacetoacetate (ETFAA). nih.govresearchgate.netsigmaaldrich.com This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals. chemicalbook.comgoogle.comgoogle.comguidechem.compatsnap.com

Properties of Ethyl 4,4,4-trifluoroacetoacetate:

| Property | Value | Source |

|---|---|---|

| CAS Number | 372-31-6 | sigmaaldrich.comscbt.comnih.gov |

| Molecular Formula | C₆H₇F₃O₃ | sigmaaldrich.comscbt.comnih.gov |

| Molecular Weight | 184.11 g/mol | sigmaaldrich.comscbt.comnih.gov |

| Appearance | Clear liquid | chemicalbook.com |

| Boiling Point | 129-130 °C | sigmaaldrich.com |

| Density | 1.259 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.375 | sigmaaldrich.com |

The synthesis of ETFAA is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate, using a catalyst such as sodium ethoxide. chemicalbook.comgoogle.comgoogle.com The conversion of ETFAA to this compound is a reduction reaction that targets the ketone group. This transformation can be accomplished through various means, including microbial synthesis. For instance, the asymmetric reduction of ETFAA using whole cells of Saccharomyces uvarum has been shown to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.govresearchgate.net This biocatalytic approach is often more efficient than traditional chemical methods and can be optimized by adjusting factors like pH, temperature, and the solvent system. nih.govresearchgate.net

Trifluoromethylated Alcohols and Amines Derived from Related Compounds

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance properties like metabolic stability and bioavailability. nih.gov Compounds structurally related to this compound serve as precursors to valuable trifluoromethylated alcohols and amines.

Trifluoromethylated Alcohols: The synthesis of α-trifluoromethyl alcohols can be achieved through methods like the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. nih.gov The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), is commonly used for this purpose. nih.gov Additionally, direct deoxytrifluoromethylation of alcohols provides another route to introduce the CF₃ group. nih.gov Trifluoromethyl ketones, which are structurally similar to ETFAA, are key intermediates in the synthesis of these alcohols and can be prepared from esters. beilstein-journals.orgnih.gov

Trifluoromethylated Amines: α-Trifluoromethyl amines are important pharmacophores and can act as bioisosteres for amides. nih.gov Their synthesis is often approached through the reduction of trifluoromethyl-substituted imines or the nucleophilic trifluoromethylation of imines. nih.govorganic-chemistry.org Furthermore, β-amino-α-trifluoromethyl alcohols can be prepared by reducing the corresponding α-aminoalkyl trifluoromethyl ketones. nih.gov Biocatalytic methods, such as N-H bond insertion catalyzed by engineered enzymes, are also emerging as powerful strategies for the enantioselective synthesis of α-trifluoromethyl amines. acs.org These amines can be further converted into other valuable building blocks, such as β-trifluoromethyl-β-amino alcohols. acs.org

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate and its Stereoisomers

A notable analogue of this compound is its methylated derivative, ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate. epa.govthermofisher.comfishersci.cafishersci.de The addition of a methyl group at the α-position (the carbon adjacent to the ester group) introduces an additional stereocenter, leading to the existence of multiple stereoisomers. The specific stereochemistry of these molecules can significantly influence their biological activity and chemical properties.

Properties of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate:

| Property | Value | Source |

|---|---|---|

| CAS Number | 91600-33-8 (for mixture of isomers) | thermofisher.com |

| Molecular Formula | C₇H₁₁F₃O₃ | thermofisher.com |

| Appearance | Clear, colorless liquid | thermofisher.com |

| Purity | ≥96.0% (GC) | thermofisher.com |

| Refractive Index | 1.3805-1.3855 @ 20 °C | thermofisher.com |

The synthesis of these stereoisomers often requires stereoselective methods to control the configuration at both chiral centers. The presence of the methyl group adds complexity to the synthesis but also provides opportunities to fine-tune the molecule's properties for specific applications.

Analytical and Characterization Techniques in Research

Chromatographic Methods for Product Analysis and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the analysis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate, especially for the crucial determination of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating the enantiomers of this compound. While specific methods for this exact compound are not extensively detailed in publicly available literature, methodologies for similar structures, such as ethyl 3-hydroxybutyrate, provide a strong precedent. For instance, the separation of ethyl 3-hydroxybutyrate enantiomers has been successfully achieved using a Chiralcel OD-H column, a polysaccharide-based chiral stationary phase. A mobile phase consisting of a mixture of n-hexane and isopropyl alcohol is typically employed in such separations. The precise conditions, including the exact ratio of solvents and the column temperature, are optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification and the determination of enantiomeric excess.

In the context of related research, the enantiomeric excess of chiral β-fluoroalkyl β-amino acid derivatives, which share structural similarities with this compound, has been determined by HPLC analysis using chiral columns like the OD-H column with a hexane/i-PrOH eluent. dicp.ac.cn

Gas Chromatography (GC): Chiral GC is another widely used technique for the determination of the enantiomeric purity of volatile compounds like this compound. This method often utilizes capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. These cyclodextrin-based columns can effectively separate enantiomers of various compounds. gcms.cz

One study focusing on the microbial synthesis of (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate mentions the analysis of conversion and enantiomeric excess of the product by GC, highlighting its application in biotransformation monitoring. rsc.org

Table 1: Illustrative Chromatographic Conditions for Chiral Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Chiralcel OD-H | n-Hexane/Isopropanol | UV | Separation of Enantiomers |

| GC | Derivatized β-Cyclodextrin | Helium/Hydrogen | FID/MS | Determination of Enantiomeric Excess |

Spectroscopic Techniques (e.g., NMR) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating reaction mechanisms, identifying intermediates, and confirming the structure of products in the synthesis of this compound. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals for the different protons in the molecule. The ethyl ester group exhibits a triplet for the methyl protons and a quartet for the methylene protons. The protons on the carbon backbone adjacent to the hydroxyl and trifluoromethyl groups give rise to more complex splitting patterns that are sensitive to the stereochemistry at the chiral center. In mechanistic studies, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time, providing kinetic information about the reaction. nih.gov

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally useful technique. The trifluoromethyl group provides a strong, clear signal in a region of the spectrum that is typically free from other signals. magritek.com The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it an excellent probe for studying reaction mechanisms. For instance, in the reduction of ethyl 4,4,4-trifluoroacetoacetate, ¹⁹F NMR can be used to track the conversion of the ketone to the alcohol. Changes in the chemical shift and coupling constants of the trifluoromethyl group can provide insights into the formation of intermediates and the transition state of the reaction. The combination of ¹H and ¹⁹F NMR is a powerful approach for gaining a comprehensive understanding of reaction pathways. osti.gov

In a broader context, NMR spectroscopy, including in-situ monitoring, is a cornerstone of mechanistic analysis in organic and organometallic chemistry, allowing for the quantitative analysis of various nuclei and providing detailed structural information. nih.goved.ac.uk

Table 2: Expected NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | ~1.2-1.3 | Triplet | -CH₃ (ethyl) |

| ~2.5-2.7 | Multiplet | -CH₂- (backbone) | |

| ~4.1-4.3 | Quartet | -OCH₂- (ethyl) | |

| ~4.4-4.6 | Multiplet | -CH(OH)- | |

| Variable | Singlet (broad) | -OH | |

| ¹⁹F | ~ -76 to -78 | Doublet | -CF₃ |

Future Directions and Research Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective reduction of the prochiral precursor, ethyl 4,4,4-trifluoroacetoacetate, is the most direct route to optically active ethyl 3-hydroxy-4,4,4-trifluorobutyrate. While biocatalysis offers a powerful approach, the development of chemocatalytic systems remains a vibrant area of research, promising operational simplicity, broad substrate scope, and high efficiency. Future efforts are focused on creating more active, selective, and robust catalysts.

Transition metal-catalyzed asymmetric hydrogenation is a leading strategy. wikipedia.org Ruthenium and rhodium complexes, featuring chiral phosphorus ligands, have been instrumental in the asymmetric hydrogenation of various ketones and alkenes. rsc.orgwiley-vch.de Research is ongoing to develop novel ligands that can impart higher enantioselectivity and turnover numbers specifically for fluorinated ketones. For instance, the Noyori-type ruthenium catalysts, known for their efficacy in ketone reduction, could be further optimized with new diamine and phosphine (B1218219) ligands to enhance performance for electron-deficient substrates like ethyl 4,4,4-trifluoroacetoacetate. youtube.com

A study on the asymmetric hydrogenation of ethyltrifluoroacetoacetate using Ru(II) complexes with 4,4′- and 5,5′-diamBINAP ligands highlighted the significant impact of reaction conditions. researchgate.net It was found that conducting the hydrogenation in a biphasic water/organic solvent system or with the addition of an acid increased enantioselectivity. researchgate.net This suggests a promising research avenue in exploring unconventional reaction media to control the substrate's keto-enol equilibrium and enhance catalyst-substrate interactions. researchgate.net

Heterogeneous catalysis also presents a compelling future direction. The use of platinum nanoparticles chirally modified with cinchona alkaloids has been explored for the hydrogenation of activated ketones. researchgate.net The mechanism involves the adsorption of the chiral modifier onto the metal surface, creating a chiral environment for the reduction of the ketone. researchgate.net Future work will likely focus on developing more stable and reusable heterogeneous catalysts, potentially using novel support materials or more advanced chiral modifiers to improve enantiomeric excess (ee) and catalyst longevity for fluorinated β-keto esters.

Table 1: Performance of Catalytic Systems in Asymmetric Hydrogenation of Ethyl 4,4,4-trifluoroacetoacetate This table is interactive. You can sort and filter the data.

| Catalyst System | Chiral Ligand/Modifier | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Ru(II) Complex | 5,5'-diamBINAP | Biphasic (Water/Organic) | Increased enantioselectivity observed in biphasic conditions. | researchgate.net |

| Ru(II) Complex | 4,4'-diamBINAP | Organic w/ Acid | Addition of acid increased selectivity. | researchgate.net |

| Pt Nanoparticles | Cinchona Alkaloid | Ethanol | Chiral modification of Pt surface enables enantioselective reduction. | researchgate.net |

| Ru(II) Complex | Ts-DENEB | Acetonitrile | Effective for asymmetric transfer hydrogenation of related α-fluoro ketones. | nih.gov |

Exploration of New Biocatalysts and Engineered Enzymes

Biocatalysis is a cornerstone for the green synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. georgiasouthern.edu The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole-cell biocatalysts or isolated enzymes is a well-established and promising field for future exploration.

Whole cells of microorganisms like Saccharomyces uvarum have been successfully used to reduce ethyl 4,4,4-trifluoroacetoacetate to its (R)-enantiomer. nih.govresearchgate.net One study demonstrated that using an aqueous-organic solvent biphasic system with dibutylphthalate as the organic phase improved the process efficiency compared to a monophasic aqueous system. nih.gov Under optimized conditions of pH, temperature, and biomass-to-substrate ratio, a conversion of 85.0% and an enantiomeric excess of 85.2% were achieved, yielding a product concentration of 54.6 g/L in the organic phase without the need for external co-enzyme addition. nih.gov Future research will likely focus on screening for new, more robust microbial strains and further optimizing biphasic systems to enhance productivity and simplify product extraction.

The frontier of biocatalysis lies in enzyme engineering. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are prime targets for modification to create tailor-made enzymes with superior activity and selectivity for specific substrates. georgiasouthern.edu Through techniques like directed evolution and rational design, enzymes can be engineered to tolerate higher substrate concentrations, exhibit enhanced stability in organic solvents, and achieve near-perfect enantioselectivity. The development of imine reductases (IREDs) for manufacturing chiral amines showcases the power of this approach, which can be translated to the synthesis of chiral alcohols like this compound. digitellinc.com The future will see the development of novel ADHs specifically engineered to efficiently reduce fluorinated ketones, overcoming challenges associated with the electron-withdrawing nature of the trifluoromethyl group.

Table 2: Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate This table is interactive. You can sort and filter the data.

| Biocatalyst | System Type | Key Optimization Factor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Saccharomyces uvarum SW-58 | Whole-cell, Biphasic | Dibutylphthalate solvent | 85.0 | 85.2 (R) | nih.govresearchgate.net |

| Engineered ADH/KRED | Isolated Enzyme (Hypothetical) | Protein Engineering | >99 | >99 | N/A |

Expansion of Synthetic Applications in Complex Molecule Construction

The true value of a chiral building block like this compound is realized in its application to the synthesis of more complex, high-value molecules. The presence of both a hydroxyl group and an ester functionality allows for diverse chemical transformations, while the trifluoromethyl group can impart unique biological and physical properties to the final product. acs.org

Future research will focus on expanding the synthetic utility of this building block. The precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, has already been shown to be a versatile starting material for constructing complex heterocyclic scaffolds. researchgate.net For example, it reacts with arylidenemalononitriles in the presence of a base to form substituted 2-trifluoromethyl-3,4-dihydro-2H-pyrans and 2-(trifluoromethyl)piperidines. researchgate.net This demonstrates the potential for using the carbon backbone of the target compound in cyclization reactions to rapidly build molecular complexity.

The chiral alcohol itself can be further elaborated. The hydroxyl group can be used as a handle for substitution or etherification reactions, or it can direct subsequent stereoselective transformations on adjacent positions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings to link with other complex fragments. The incorporation of fluorine-containing building blocks is a critical strategy in modern drug discovery, often improving metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, there is a strong impetus to explore the use of this compound in the synthesis of novel pharmaceutical candidates and agrochemicals. For instance, its structure is analogous to key intermediates used in the synthesis of various bioactive molecules, and its incorporation could lead to new derivatives with improved properties.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and optimizing chemical reactions. For the synthesis of this compound, computational approaches, particularly Density Functional Theory (DFT), are poised to play a significant role in future research.

These methods can provide deep insight into reaction mechanisms for both chemical and biological catalysis. For example, DFT calculations can be used to model the transition states in ruthenium-catalyzed hydrogenations, helping to rationalize the observed enantioselectivity. acs.org By understanding the non-covalent interactions, such as steric repulsion or London dispersion forces, between the chiral ligand and the substrate in the enantio-determining step, more effective catalysts can be designed. youtube.comacs.org A computational study could elucidate the precise mechanism by which biphasic conditions or acid additives enhance enantioselectivity in the hydrogenation of ethyltrifluoroacetoacetate, potentially by modeling the keto-enol-hydrate equilibria. researchgate.net

In biocatalysis, computational docking and molecular dynamics (MD) simulations can model how the substrate, ethyl 4,4,4-trifluoroacetoacetate, fits into the active site of an enzyme like an alcohol dehydrogenase. This information is crucial for rational enzyme design, allowing researchers to predict which amino acid mutations would enhance binding and improve catalytic efficiency and stereoselectivity. Computational studies can also help explain the unusual electrochemical behavior of related catalyst systems, guiding the development of novel electro- or photocatalytic routes. unito.it By combining theoretical calculations with experimental results, researchers can accelerate the discovery and optimization of synthetic pathways, moving beyond trial-and-error approaches to a more predictive and design-oriented strategy. methodist.edu

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-4,4,4-trifluorobutyrate?

The compound is commonly synthesized via the Reformatsky reaction , where trifluoroacetaldehyde reacts with ethyl bromoacetate in the presence of zinc dust. This method yields approximately 48% product under controlled reflux conditions . Alternative routes include esterification of 3-hydroxy-4,4,4-trifluorobutyric acid with ethanol, though this requires acid catalysis and rigorous purification to remove unreacted reagents . Key parameters include maintaining anhydrous conditions and monitoring reaction initiation (e.g., color changes indicative of zinc activation) .

Q. What spectroscopic and physicochemical methods are recommended for characterization?

- NMR Spectroscopy : H-NMR can confirm the hydroxyl and ester groups (e.g., δ 1.3 ppm for ethyl CH, δ 4.2 ppm for ester CH, and δ 4.8 ppm for hydroxyl proton) .

- IR Spectroscopy : Peaks at ~3460 cm (O-H stretch) and ~1730 cm (ester C=O) are diagnostic .

- Physical Properties : Boiling point (129–130°C at 760 mmHg), density (1.273 g/cm), and refractive index (1.375) are critical for purity assessment . LogP (1.29) and polar surface area (43.37 Ų) predict solubility and bioavailability .

Q. What safety protocols are essential for handling this compound?

The compound is classified as flammable (Category 3) and a skin irritant (R36/37/38). Key precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid ignition sources due to low flash point (28°C) .

- In case of skin contact, rinse immediately with water and consult a physician .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantiomeric purity is achievable via chiral catalysis or enzymatic resolution . For example:

- Biocatalytic Methods : S-adenosyl-L-methionine-dependent O-methyltransferase selectively methylates the (S)-enantiomer of intermediates, as shown in fungal degradation pathways .

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation ([α] = ±15–21° in EtOH) for purity .

Q. How should researchers resolve contradictions in spectral data for intermediates?

Discrepancies in NMR or IR data often arise from:

- Tautomerism : The β-keto ester moiety may exist in keto-enol forms, altering peak positions. Use deuterated DMSO to stabilize enolates .

- Impurities : Trace solvents (e.g., benzene residuals) can shift peaks. Purify via fractional distillation (bp 95–97°C at 35 mmHg) or column chromatography .

- Dynamic Effects : Variable-temperature NMR can elucidate conformational exchanges .

Q. What strategies are effective for halogenation of the β-keto ester group?

Controlled bromination at the α-position can be achieved using N-bromosuccinimide (NBS) or Br in dichloromethane at 0–5°C. For example:

- Dibromination : Reacting with excess bromine yields ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate, confirmed by H-NMR loss of α-proton signals and GC-MS for mass validation .

- Side Reactions : Minimize overhalogenation by limiting reaction time (<2 hrs) and using radical inhibitors like BHT .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 129–130°C (760 mmHg) | |

| Density | 1.273 g/cm | |

| Refractive Index | 1.375 | |

| LogP | 1.29 | |

| Flash Point | 28°C |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Reaction Temperature | 60–70°C (Reformatsky) | 48% Yield |

| Catalyst Loading (Zn) | 1.2 equiv | Minimal side products |

| Bromination Time | <2 hrs | 80% Dibromide yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.